6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone is a synthetic compound that belongs to the quinolinone family, characterized by its unique molecular structure and potential biological activities. Its chemical formula is and it has a molecular weight of 320.78 g/mol. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its structural similarities to known pharmacological agents.
The compound can be classified under heterocyclic compounds, specifically as a quinolinone derivative. It is often studied for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various diseases. The compound's structure includes a quinolinone core with a chlorobenzoyl substituent, which may influence its biological activity.
The synthesis of 6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone typically involves several key steps:
These steps require careful control of reaction conditions, including temperature and reaction time, to ensure optimal yields and purity of the final product.
The molecular structure of 6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone features:
CN1C(=O)N=C(c2ccccc2)c3cc(Cl)ccc13
InChI=1S/C18H15ClN2O/c1-21-17(20)15-12(19)11-14(21)16(22)13-9-7-5-3-6-8-10(13)18(15)22/h3-11H,1H3
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions typical for quinolinones, including:
These reactions are critical for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone is not fully elucidated but can be inferred based on related compounds. It may interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Potential mechanisms include:
Further research is needed to clarify these mechanisms through pharmacological studies.
The physical properties of 6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone include:
Chemical properties include:
These properties are essential for understanding its behavior in biological systems and during synthesis.
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone has potential applications in:
Research into this compound continues, with ongoing studies aimed at exploring its full potential in medicinal chemistry and related fields.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4